molecular formula C11H18ClIN4 B1402560 [5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride CAS No. 1361118-59-3

[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride

Cat. No.: B1402560
CAS No.: 1361118-59-3
M. Wt: 368.64 g/mol
InChI Key: SBMGPVQFKALQJB-UHFFFAOYSA-N
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Description

The compound “[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a pyrimidine ring, and an iodine atom. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The iodine atom is likely attached to the pyrimidine ring at the 5-position, given the name of the compound.

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study by Schmidt and Hetzheim (1997) explored the nucleophilic substitution on 2,4,6-trichloropyrimidine, which is a process relevant to the synthesis of compounds similar to 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride. They discussed the formation of various hetarenium salts and their properties, including stabilization through different ions (Schmidt & Hetzheim, 1997).

Synthesis in Heterocyclic Chemistry

  • Tumkevičius and Masevičius (2004, 2007) conducted studies on the synthesis of heterocyclic compounds involving pyrrolopyrimidines, a class that includes derivatives related to the compound of interest. These works highlight methodologies in synthesizing complex heterocyclic systems, which is relevant to understanding the synthesis of 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride (Tumkevičius & Masevičius, 2004), (Tumkevičius & Masevičius, 2007).

Applications in Medicinal Chemistry

  • The synthesis and evaluation of pyrimidine derivatives for their potential as antiproliferative agents were studied by Atapour-Mashhad et al. (2017). This research provides insights into the use of pyrimidine derivatives in the field of cancer research, which may relate to the medical research applications of the compound (Atapour-Mashhad et al., 2017).

Biological Activity

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for anticancer and anti-5-lipoxygenase activities. This study provides a context for understanding the biological activities of pyrimidine derivatives, which may be relevant to the research applications of 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride (Rahmouni et al., 2016).

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpyrrolidin-2-yl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN4.ClH/c1-15(2)11-13-7-8(12)10(14-11)9-5-4-6-16(9)3;/h7,9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGPVQFKALQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=NC(=NC=C2I)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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